5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride
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Overview
Description
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonyl fluoride group attached to a benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. A common method includes a chlorine–fluorine exchange reaction of arenesulfonyl chloride in the presence of potassium fluoride or potassium bifluoride . This process can be enhanced using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Major Products
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The primary product is the corresponding amine derivative.
Scientific Research Applications
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride is utilized in various scientific research applications:
Chemical Biology: It serves as a covalent probe for targeting active-site amino acid residues in proteins.
Pharmaceuticals: The compound is used in the development of protease inhibitors and other bioactive molecules.
Functional Molecules: Its unique stability-reactivity balance makes it valuable in the synthesis of functional molecules for diverse applications.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride involves its electrophilic sulfonyl fluoride group reacting with nucleophilic amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or modification of protein function . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride is unique due to its combination of a nitro group, a trifluoromethyl group, and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in chemical biology and pharmaceuticals .
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO4S/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)17(11,15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXGEGDHKJGVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221566-00-2 |
Source
|
Record name | 5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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